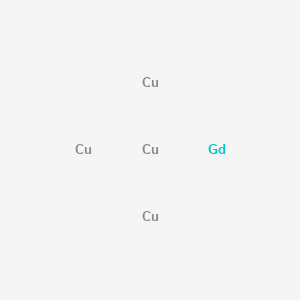
Copper--gadolinium (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–gadolinium (4/1) is a compound formed by the combination of copper and gadolinium in a 4:1 ratio This compound is part of the broader category of copper-gadolinium alloys, which are known for their unique magnetic and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–gadolinium (4/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct combination of copper and gadolinium metals at high temperatures. The metals are typically melted together in a controlled atmosphere to prevent oxidation. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The resulting alloy is then cooled slowly to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (4/1) often involves the use of induction melting or arc melting techniques. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and consistency in the final product. The alloy can also be produced using powder metallurgy, where copper and gadolinium powders are mixed and then sintered at high temperatures.
Chemical Reactions Analysis
Types of Reactions
Copper–gadolinium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Gadolinium, being a strong reducing agent, can reduce oxides of several metals into their elemental forms. The compound also reacts with water, forming gadolinium hydroxide and releasing hydrogen gas.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (4/1) can be oxidized in the presence of oxygen at elevated temperatures, forming copper oxide and gadolinium oxide.
Reduction: The compound can reduce metal oxides in the presence of hydrogen or carbon monoxide, forming elemental metals and water or carbon dioxide.
Substitution: Copper–gadolinium (4/1) can undergo substitution reactions with halogens, forming copper halides and gadolinium halides.
Major Products Formed
Oxidation: Copper oxide (CuO) and gadolinium oxide (Gd2O3)
Reduction: Elemental metals (e.g., iron, nickel) and water (H2O) or carbon dioxide (CO2)
Substitution: Copper halides (e.g., CuCl2) and gadolinium halides (e.g., GdCl3)
Scientific Research Applications
Copper–gadolinium (4/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties. It is particularly useful in the study of magnetic refrigeration and spintronics.
Electronics: Copper–gadolinium (4/1) is used in the fabrication of electronic components, such as sensors and transistors, due to its excellent conductivity and magnetic properties.
Medical Imaging: Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI). Copper–gadolinium (4/1) can potentially enhance the contrast and resolution of MRI images.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of copper–gadolinium (4/1) is primarily based on the unique properties of gadolinium and copper. Gadolinium has seven unpaired electrons, making it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of protons in tissues, enhancing the contrast of the images. Copper, on the other hand, provides excellent electrical conductivity and stability, making the compound suitable for electronic applications. The combination of these properties allows copper–gadolinium (4/1) to interact with various molecular targets and pathways, including magnetic and electronic systems.
Comparison with Similar Compounds
Copper–gadolinium (4/1) can be compared with other copper-gadolinium alloys and gadolinium-based compounds. Some similar compounds include:
Copper–gadolinium (7/1): This compound has a higher copper content and exhibits different magnetic and electronic properties compared to copper–gadolinium (4/1).
Gadolinium oxide (Gd2O3): A common gadolinium-based compound used in various applications, including catalysis and medical imaging.
Copper oxide (CuO): A copper-based compound with applications in catalysis and electronics.
Uniqueness
Copper–gadolinium (4/1) is unique due to its specific ratio of copper to gadolinium, which results in distinct magnetic and electronic properties. This compound offers a balance between the high conductivity of copper and the strong paramagnetic properties of gadolinium, making it suitable for a wide range of applications in materials science, electronics, and medical imaging.
Properties
CAS No. |
55352-85-7 |
|---|---|
Molecular Formula |
Cu4Gd |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
copper;gadolinium |
InChI |
InChI=1S/4Cu.Gd |
InChI Key |
BZFPPPDJQLNUIY-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















